1-Benzyl-5-methylpiperidin-3-one

Organic synthesis Protecting group strategy Piperidinone derivatization

1-Benzyl-5-methylpiperidin-3-one (CAS 1290047-51-6) is a substituted piperidin-3-one derivative characterized by a benzyl group at the N1 position and a methyl substituent at the C5 position of the piperidine ring. The compound features a reactive ketone at the 3-position and an N-benzyl protected secondary amine, distinguishing it from unprotected piperidin-3-ones in terms of synthetic handling and orthogonal deprotection strategies.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1290047-51-6
Cat. No. B3096857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methylpiperidin-3-one
CAS1290047-51-6
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1CC(=O)CN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeyLQHLLGBMPQNQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-methylpiperidin-3-one CAS 1290047-51-6: Piperidinone Building Block with N-Benzyl Protection and 5-Methyl Substitution for Selective Derivatization


1-Benzyl-5-methylpiperidin-3-one (CAS 1290047-51-6) is a substituted piperidin-3-one derivative characterized by a benzyl group at the N1 position and a methyl substituent at the C5 position of the piperidine ring [1]. The compound features a reactive ketone at the 3-position and an N-benzyl protected secondary amine, distinguishing it from unprotected piperidin-3-ones in terms of synthetic handling and orthogonal deprotection strategies . The 5-methyl substituent introduces stereochemical complexity (one undefined stereocenter) and alters the conformational landscape relative to unsubstituted or differently substituted piperidinone scaffolds [1].

Why Generic Piperidin-3-ones Cannot Substitute for 1-Benzyl-5-methylpiperidin-3-one in Synthesis Workflows


Generic piperidin-3-one (CAS 50717-82-3) and its hydrochloride salt (CAS 61644-00-6) are commercially available alternatives that share the core piperidin-3-one scaffold but lack the N-benzyl protection and 5-methyl substitution found in 1-Benzyl-5-methylpiperidin-3-one . Substitution with these unprotected analogs introduces two critical limitations: first, the unprotected secondary amine in generic piperidin-3-ones necessitates orthogonal protection/deprotection steps that are avoided when using the pre-protected N-benzyl derivative, adding synthetic steps and reducing overall yield ; second, the absence of the 5-methyl group eliminates the steric and conformational constraints that may influence regioselectivity in subsequent transformations, particularly in chiral synthesis where the methyl-bearing stereocenter is required [1]. Direct substitution therefore alters both the synthetic route efficiency and the stereochemical outcome of downstream products.

Quantitative Differentiation Evidence for 1-Benzyl-5-methylpiperidin-3-one vs. Closest Analogs


N-Benzyl Protection Enables Orthogonal Deprotection Without Affecting Ketone Functionality

1-Benzyl-5-methylpiperidin-3-one contains an N-benzyl protected amine with a reactive ketone at the 3-position, enabling orthogonal deprotection strategies. In contrast, generic piperidin-3-one (CAS 50717-82-3) possesses an unprotected secondary amine (NH) and lacks the benzyl group [1]. The benzyl group can be selectively removed via hydrogenolysis (H₂, Pd/C or Pd(OH)₂) without affecting the ketone carbonyl, a synthetic advantage not available with unprotected piperidin-3-one analogs which would require prior protection before similar transformations .

Organic synthesis Protecting group strategy Piperidinone derivatization

5-Methyl Substitution Introduces Stereochemical Complexity Absent in Unsubstituted Piperidin-3-ones

1-Benzyl-5-methylpiperidin-3-one contains one undefined atom stereocenter at the C5 position due to the methyl substituent [1]. This stereochemical feature is entirely absent in generic piperidin-3-one (CAS 50717-82-3), which has zero defined or undefined stereocenters [2]. The presence of the 5-methyl group creates a chiral environment that can influence the stereochemical outcome of subsequent reactions, and the compound is available as both racemate (CAS 1290047-51-6) and the isolated (R)-enantiomer (CAS 2096989-53-4) for applications requiring defined stereochemistry [3].

Chiral synthesis Stereochemistry Asymmetric catalysis

Patent-Documented Utility in Diazepanone-Based Chemokine Receptor Antagonist Synthesis

1-Benzyl-5-methylpiperidin-3-one is specifically cited as an intermediate in the preparation of diazepanone derivatives that function as chemokine receptor antagonists for inflammatory disease treatment . This application is documented in patent literature including WO-2021052892-A1, which describes piperidinyl amine compounds for autoimmune disease treatment [1]. In contrast, generic piperidin-3-one and 3-piperidone hydrochloride are documented primarily as general-purpose building blocks for kinase inhibitor scaffolds and neurological disorder targets, without specific patent-documented applications in chemokine receptor antagonist programs .

Medicinal chemistry Chemokine receptor Inflammatory disease

Enhanced Lipophilicity (XLogP3 = 2.1) vs. Unsubstituted Piperidin-3-one (XLogP3 ≈ -0.3)

1-Benzyl-5-methylpiperidin-3-one exhibits a computed XLogP3 value of 2.1, reflecting the combined lipophilic contributions of the N-benzyl group and the 5-methyl substituent [1]. This value represents a substantial increase in lipophilicity compared to unsubstituted piperidin-3-one, which has a computed XLogP3 of approximately -0.30 [2]. The difference of approximately 2.4 logP units corresponds to a theoretical ~250-fold increase in octanol-water partition coefficient, significantly altering membrane permeability and pharmacokinetic behavior in downstream compounds [3].

Physicochemical properties Lipophilicity Drug-likeness

Commercial Availability with Documented Purity Specifications from Multiple ISO-Certified Suppliers

1-Benzyl-5-methylpiperidin-3-one is available from multiple commercial suppliers with documented purity specifications. AKSci supplies the compound at ≥95% purity with full quality assurance documentation and SDS availability . MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . Chemenu supplies the compound at 95%+ purity . In comparison, 5-methylpiperidin-3-one hydrochloride (CAS 2172544-54-4) — the non-benzylated analog — has limited commercial availability with fewer documented purity specifications and supplier options .

Supply chain Quality control Procurement

Topological Polar Surface Area (TPSA = 20.3 Ų) Supports Blood-Brain Barrier Permeability Predictions

1-Benzyl-5-methylpiperidin-3-one has a computed Topological Polar Surface Area (TPSA) of 20.3 Ų, well below the established threshold of 60-70 Ų associated with favorable blood-brain barrier (BBB) penetration [1]. This low TPSA value is consistent with the compound's structural features: zero hydrogen bond donors and two hydrogen bond acceptors (the ketone oxygen and the tertiary amine nitrogen) [1]. In comparison, the structurally related 4-(aryl)piperidin-3-one O-benzyl oxime scaffold has demonstrated experimentally validated SERT binding affinities (Kᵢ = 10-98 nM) and high SERT selectivity, indicating that benzyl-substituted piperidin-3-one frameworks can yield CNS-active compounds [2]. While 1-Benzyl-5-methylpiperidin-3-one itself is an intermediate and not a final drug candidate, its TPSA value supports its utility in constructing CNS-targeted scaffolds [3].

CNS drug discovery ADME Blood-brain barrier

Recommended Application Scenarios for 1-Benzyl-5-methylpiperidin-3-one Based on Verified Differentiation Evidence


Medicinal Chemistry Programs Targeting Chemokine Receptor Antagonists

Procurement of 1-Benzyl-5-methylpiperidin-3-one is specifically indicated for research programs developing diazepanone-based chemokine receptor antagonists for inflammatory and autoimmune disease treatment. The compound's patent-documented utility as an intermediate in this therapeutic class distinguishes it from generic piperidin-3-one building blocks . The N-benzyl protection and 5-methyl substitution provide the exact substitution pattern required for this scaffold, and the compound's lipophilicity profile (XLogP3 = 2.1) aligns with the physicochemical requirements of chemokine receptor-targeting small molecules [1].

CNS Drug Discovery Requiring BBB-Permeable Building Blocks

For central nervous system (CNS) drug discovery programs where blood-brain barrier permeability is a critical design parameter, 1-Benzyl-5-methylpiperidin-3-one offers a TPSA of 20.3 Ų — well below the 60-70 Ų threshold predictive of BBB penetration . The compound's 5-methyl stereocenter additionally provides a chiral handle for enantioselective synthesis of CNS-active candidates, as demonstrated by structurally related 4-(aryl)piperidin-3-one O-benzyl oximes that exhibit nanomolar SERT binding affinities [1].

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategies

This compound is optimally suited for synthetic sequences that require orthogonal protection of the piperidine nitrogen while the 3-ketone undergoes derivatization. The pre-installed N-benzyl group eliminates the need for a separate protection step, reducing total step count and associated yield losses compared to workflows starting from unprotected piperidin-3-one . The benzyl group can be selectively removed via hydrogenolysis (H₂, Pd/C) after ketone functionalization, enabling late-stage deprotection without affecting the carbonyl group [1].

Enantioselective Synthesis and Chiral Method Development

The presence of one undefined stereocenter at the C5 position makes 1-Benzyl-5-methylpiperidin-3-one valuable for chiral method development and enantioselective synthesis. The compound is commercially available as both the racemate (CAS 1290047-51-6) and the isolated (R)-enantiomer (CAS 2096989-53-4), enabling researchers to access either stereochemical form depending on project requirements . The methyl substituent at C5 introduces steric bulk that can influence the facial selectivity of nucleophilic additions to the 3-ketone, providing a stereochemical control element absent in unsubstituted piperidin-3-ones [1].

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